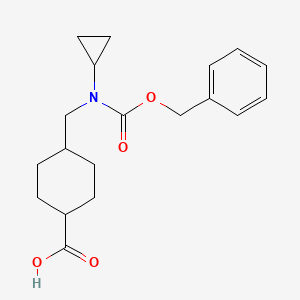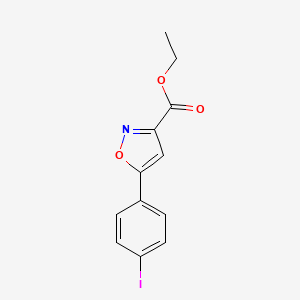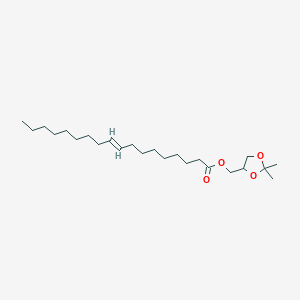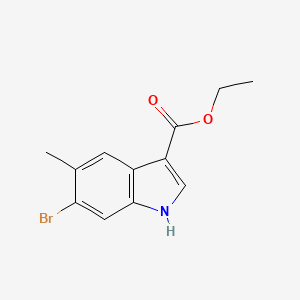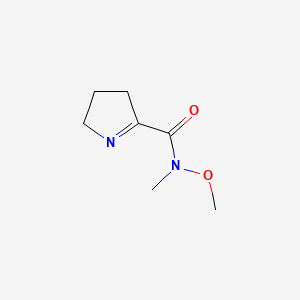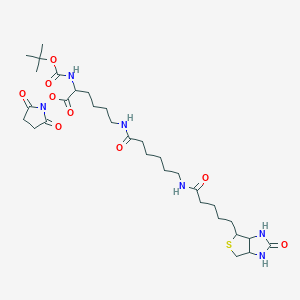![molecular formula C23H27ClN6O4S B13714959 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide CAS No. 2227990-34-1](/img/structure/B13714959.png)
2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide is a complex organic compound that features a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide typically involves multiple steps, starting with the protection of the amino group using Boc anhydride. The Boc-protected amine is then subjected to further reactions to introduce the pyrimidinyl and benzenesulfonamide groups. Common reagents used in these steps include bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors could be advantageous for scaling up the synthesis while maintaining control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Reduction: Reduction of the pyrimidinyl group can be achieved using reagents like sodium borohydride.
Substitution: The chloro group on the pyrimidinyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Acidic conditions using trifluoroacetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Free amine derivative.
Reduction: Reduced pyrimidinyl derivative.
Substitution: Substituted pyrimidinyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and further functionalization .
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications. The Boc group provides a handle for attaching the compound to various biomolecules .
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their potential as therapeutic agents. The presence of the pyrimidinyl and benzenesulfonamide groups suggests potential activity against certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The pyrimidinyl and benzenesulfonamide groups may interact with specific binding sites, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Another Boc-protected compound used in polymer synthesis.
4-((tert-butoxycarbonyl)amino)butanoic acid: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
What sets 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both the pyrimidinyl and benzenesulfonamide groups provides unique opportunities for interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
2227990-34-1 |
|---|---|
Formule moléculaire |
C23H27ClN6O4S |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[[5-chloro-4-[2-(methylsulfamoyl)anilino]pyrimidin-2-yl]amino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H27ClN6O4S/c1-23(2,3)34-22(31)27-13-15-9-11-16(12-10-15)28-21-26-14-17(24)20(30-21)29-18-7-5-6-8-19(18)35(32,33)25-4/h5-12,14,25H,13H2,1-4H3,(H,27,31)(H2,26,28,29,30) |
Clé InChI |
OIMNDLASWLPGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


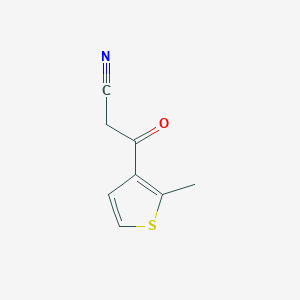


![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
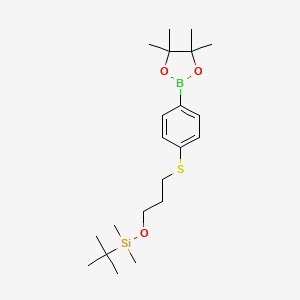
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
